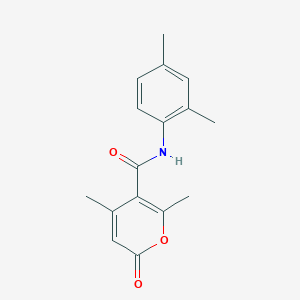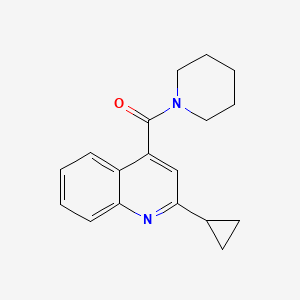
N-(2,4-dimethylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide, also known as DMPO, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. DMPO belongs to the class of pyranone compounds that possess antioxidant and anti-inflammatory properties.
Wirkmechanismus
N-(2,4-dimethylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide exerts its antioxidant activity by scavenging free radicals and reactive oxygen species (ROS) that can cause cellular damage and oxidative stress. N-(2,4-dimethylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide also inhibits the activity of enzymes that produce ROS, such as xanthine oxidase and NADPH oxidase.
Biochemical and Physiological Effects:
Studies have shown that N-(2,4-dimethylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide has a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-(2,4-dimethylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide also exhibits neuroprotective effects by reducing oxidative stress in the brain and improving cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4-dimethylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide has several advantages as a research tool, including its high stability, low toxicity, and ease of synthesis. However, its use in lab experiments is limited by its poor solubility in water and low bioavailability, which can affect its efficacy in vivo.
Zukünftige Richtungen
There are several potential future directions for N-(2,4-dimethylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide research. One area of interest is the development of N-(2,4-dimethylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide-based drugs and supplements for the prevention and treatment of oxidative stress-related diseases. Another potential direction is the use of N-(2,4-dimethylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide in agriculture as a natural antioxidant and plant growth regulator. N-(2,4-dimethylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide may also have applications in environmental science as a potential tool for the remediation of contaminated soil and water.
Conclusion:
In conclusion, N-(2,4-dimethylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide is a synthetic compound with promising applications in scientific research. Its antioxidant and anti-inflammatory properties make it a potential candidate for the development of drugs and supplements aimed at preventing and treating oxidative stress-related diseases. Further research is needed to explore its potential applications in agriculture and environmental science.
Synthesemethoden
N-(2,4-dimethylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide can be synthesized through the condensation of 2,4-dimethylphenylacetic acid and ethyl acetoacetate in the presence of a base catalyst. The resulting product is then subjected to a series of chemical reactions, including hydrolysis and cyclization, to obtain N-(2,4-dimethylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide in its pure form.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide has been extensively studied for its potential applications in scientific research. One of the major areas of interest is its antioxidant activity, which makes it a promising candidate for the development of drugs and supplements aimed at preventing oxidative stress-related diseases such as cancer, diabetes, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
N-(2,4-dimethylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-9-5-6-13(10(2)7-9)17-16(19)15-11(3)8-14(18)20-12(15)4/h5-8H,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGUHPHEFIXKOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(OC(=O)C=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazol-3-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B7461744.png)
![N-(2-fluoro-4-methylphenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7461746.png)


![N-[(4-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]-3-nitrobenzamide](/img/structure/B7461762.png)

![N-(4-methoxyphenyl)-2-[[2-[5-[3-(trifluoromethyl)phenyl]tetrazol-2-yl]acetyl]amino]benzamide](/img/structure/B7461774.png)





![N-benzyl-N-methyl-2-[[5-(oxolan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7461828.png)
![3'-[2-(4-Methoxyphenoxy)ethyl]spiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,5'-imidazolidine]-2',4'-dione](/img/structure/B7461830.png)